(4-Methylpentan-2-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine
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Overview
Description
(4-Methylpentan-2-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine is a compound with a molecular formula of C13H20N4 and a molecular weight of 232.32 g/mol . This compound is of interest in various fields of scientific research due to its unique structure, which combines a triazolopyridine moiety with an amine group.
Preparation Methods
The synthesis of (4-Methylpentan-2-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine typically involves the reaction of 4-methylpentan-2-amine with a triazolopyridine derivative under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
(4-Methylpentan-2-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst, resulting in the reduction of any double bonds or functional groups present.
Scientific Research Applications
(4-Methylpentan-2-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (4-Methylpentan-2-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine involves its interaction with specific molecular targets. The triazolopyridine moiety is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar compounds to (4-Methylpentan-2-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine include other triazolopyridine derivatives and amine-containing compounds. For example:
(E)-2-[(1-Benzylpiperidin-4-yl)methylene]-5,6-dimethoxyindan-1-one: This compound shares structural similarities but differs in its functional groups and overall molecular structure.
Other triazolopyridine derivatives: These compounds have variations in their side chains and functional groups, leading to different chemical and biological properties.
Properties
Molecular Formula |
C13H20N4 |
---|---|
Molecular Weight |
232.32 g/mol |
IUPAC Name |
4-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)pentan-2-amine |
InChI |
InChI=1S/C13H20N4/c1-10(2)8-11(3)14-9-13-16-15-12-6-4-5-7-17(12)13/h4-7,10-11,14H,8-9H2,1-3H3 |
InChI Key |
PKTFZMIDUGTINQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C)NCC1=NN=C2N1C=CC=C2 |
Origin of Product |
United States |
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